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Compound of Interest

Compound Name: 3-(Dibutylamino)-1-propanol

Cat. No.: B043655

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral information
for 3-(Dibutylamino)-1-propanol (CAS No: 2050-51-3), a tertiary amino alcohol with
applications in various chemical syntheses. This document compiles predicted and available
spectral data, outlines standardized experimental protocols for spectral acquisition, and
presents a logical workflow for these analytical procedures.

Chemical Structure and Properties

IUPAC Name: 3-(dibutylamino)propan-1-ol[1] Molecular Formula: C11H2sNO[1] Molecular
Weight: 187.32 g/mol [1]

Spectral Data Summary

The following tables summarize the available and predicted spectral data for 3-
(Dibutylamino)-1-propanol. Due to a lack of publicly available experimental spectra for certain
techniques, some data is based on computational predictions and analysis of similar chemical
structures.

Mass Spectrometry (MS)

An experimental mass spectrum for 3-(Dibutylamino)-1-propanol is not readily available in
public databases. However, predicted mass-to-charge ratios (m/z) for various adducts have
been calculated and are presented below.[2]
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Adduct Predicted m/z
[M+H]* 188.20090
[M+Na]* 210.18284
[M-H]~ 186.18634
[M+NHa]* 205.22744
[M+K]* 226.15678
[M+H-H20]* 170.19088
[M]* 187.19307

Table 1: Predicted m/z values for various

adducts of 3-(Dibutylamino)-1-propanol.[2]

Infrared (IR) Spectroscopy

An experimental Fourier-transform infrared (FTIR) spectrum of neat 3-(Dibutylamino)-1-
propanol has been recorded.[1] While the full dataset is not publicly available, the
characteristic absorption bands expected for its functional groups are tabulated below.

Expected Wavenumber

Functional Group Description
(cm™)

O-H (alcohol) 3600 - 3200 (broad) Stretching vibration

C-H (alkane) 3000 - 2850 (strong) Stretching vibration

C-N (amine) 1250 - 1020 (medium) Stretching vibration

C-0O (alcohol) 1050 - 1150 (strong) Stretching vibration

Table 2: Expected characteristic infrared absorption bands for 3-(Dibutylamino)-1-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental *H and 3C NMR spectra for 3-(Dibutylamino)-1-propanol are not readily
available. The following tables provide predicted chemical shifts (d) based on the molecular
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structure. These predictions are derived from established principles of NMR spectroscopy.

1H NMR (Predicted)

Predicted Chemical

Protons . Multiplicity Integration

Shift (ppm)
-(CH2)3-OH ~3.6 Triplet 2H
-N-(CHz2)s- ~2.5 Triplet 2H
-N-(CH2- )

~2.4 Triplet 4H
CH2CH2CH3)2
-(CH2)2-CH2-OH ~1.7 Quintet 2H
-N-CH2-CH2-

~1.4 Sextet 4H
CH2CH:)2
-N-(CH2CH2-CH2-

~1.3 Sextet 4H
CHs)2
-CHs ~0.9 Triplet 6H
-OH Variable Singlet 1H

Table 3: Predicted *H NMR chemical shifts for 3-(Dibutylamino)-1-propanol.

13C NMR (Predicted)
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Carbon Atom Predicted Chemical Shift (ppm)
-CH2-OH ~60-65
-N-CH2- ~50-55
-N-(CHz2)2- ~50-55
-CH2-CH2-OH ~30-35
-N-CH2-CH2-CH2CHs ~25-30
-N-(CH2CH2-CH2-CHs)2 ~20-25
CHs ~10-15

Table 4: Predicted *3C NMR chemical shifts for 3-(Dibutylamino)-1-propanol.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data discussed.
Instrument parameters and sample preparation may require optimization.

Mass Spectrometry (Electrospray lonization - ESI)

o Sample Preparation: Prepare a dilute solution of 3-(Dibutylamino)-1-propanol in a suitable
solvent such as methanol or acetonitrile (typically 1-10 pg/mL).

o Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI)
source.

 Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe
pump at a constant flow rate (e.g., 5-10 pL/min).

 lonization: Apply a high voltage to the ESI needle to generate a fine spray of charged
droplets.

e Mass Analysis: Analyze the resulting ions in a mass analyzer (e.g., quadrupole, time-of-flight)
over a relevant mass range (e.g., m/z 50-500).
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» Data Acquisition: Acquire spectra in both positive and negative ion modes to observe
different adducts.

Infrared Spectroscopy (Attenuated Total Reflectance -
ATR)

o Sample Preparation: Place a small drop of neat 3-(Dibutylamino)-1-propanol directly onto
the crystal of an ATR accessory.

¢ Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR
accessory.

e Background Scan: Record a background spectrum of the clean, empty ATR crystal.
o Sample Scan: Acquire the infrared spectrum of the sample.

o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to produce the final absorbance or transmittance
spectrum. Typically, data is collected over a range of 4000-400 cm~! with a resolution of 4
cm~L,

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 3-(Dibutylamino)-1-propanol in a
deuterated solvent (e.g., 0.5-0.7 mL of CDCIs or D20) in an NMR tube. Add a small amount
of a reference standard, such as tetramethylsilane (TMS), if not already present in the
solvent.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300-600 MHz for *H NMR).
e 'H NMR Acquisition:

o Tune and shim the spectrometer for the sample.

o Acquire a one-dimensional *H NMR spectrum using a standard pulse sequence.

o Typically, 8-16 scans are sufficient.
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e 13C NMR Acquisition:
o Switch the spectrometer to the 3C frequency.
o Acquire a proton-decoupled 13C NMR spectrum.

o Alarger number of scans (e.g., 128 or more) is usually required due to the lower natural

abundance of 13C.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction using the spectrometer's software.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical
compound like 3-(Dibutylamino)-1-propanol.
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A generalized workflow for the spectral analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b043655#spectral-information-for-3-dibutylamino-1-
propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/74905
https://www.benchchem.com/product/b043655#spectral-information-for-3-dibutylamino-1-propanol
https://www.benchchem.com/product/b043655#spectral-information-for-3-dibutylamino-1-propanol
https://www.benchchem.com/product/b043655#spectral-information-for-3-dibutylamino-1-propanol
https://www.benchchem.com/product/b043655#spectral-information-for-3-dibutylamino-1-propanol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b043655?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

